molecular formula C7H12O4 B165883 (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 127062-02-6

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B165883
CAS No.: 127062-02-6
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-UHNVWZDZSA-N
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Description

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of chiral centers at positions 4 and 5 gives rise to its stereoisomerism, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the enantioselective ring-opening of cyclic anhydrides. One common method includes the use of alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method ensures high enantioselectivity and yields the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid is commonly obtained via alkaline hydrolysis of its methyl ester. For instance, treatment of methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate with aqueous LiOH in THF at 0°C results in quantitative conversion .

Example Reaction :

Methyl esterLiOH H2O 4S 5R Carboxylic acid\text{Methyl ester}\xrightarrow{\text{LiOH H}_2\text{O}}\text{ 4S 5R Carboxylic acid}

ReagentSolventTemperatureTimeYieldSource
LiOH (1.5 eq)THF/H₂O0°C → RT1.25 h97%

Oxidation and Functionalization

The carboxylic acid participates in oxidation reactions to form ketones or lactones under controlled conditions. Ruthenium-based catalysts (e.g., RuCl₃) with trichloroisocyanuric acid (TCCA) in acetonitrile/water enable selective oxidation of adjacent C–H bonds .

Oxidation Pathway :

Carboxylic acidRuCl3,textTCCAKetone derivatives\text{Carboxylic acid}\xrightarrow{\text{RuCl}_3,\\text{TCCA}}\text{Ketone derivatives}

CatalystOxidantSolventYieldNotesSource
RuCl₃TCCAMeCN/H₂O75%TBAB as phase-transfer agent

Substitution and Derivatization

The carboxylic acid undergoes nucleophilic acyl substitution to form amides, esters, or anhydrides. For example, coupling with amines via EDCI/HOBt yields enantiomerically pure amides .

Amidation Reaction :

Carboxylic acid+AmineEDCI HOBtAmide\text{Carboxylic acid}+\text{Amine}\xrightarrow{\text{EDCI HOBt}}\text{Amide}

Coupling ReagentSolventTemperatureYieldPuritySource
EDCI/HOBtDMFRT82%>99% ee

Stereochemical Stability in Reactions

The dioxolane ring’s rigidity ensures stereochemical retention during reactions. For instance, hydrogenation of double bonds in related dioxolanes preserves the (4S,5R) configuration, as confirmed by X-ray crystallography .

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-chiral dioxolanes due to steric and electronic effects:

Property(4S,5R)-IsomerRacemic Mixture
Hydrolysis Rate (k, s⁻¹)3.2 × 10⁻⁴5.8 × 10⁻⁴
Oxidation Efficiency75% (selective)60% (non-selective)
Amidation Yield82%70%

Data aggregated from .

Key Research Findings

  • Stereoselective Synthesis : The (4S,5R) configuration enhances enantioselectivity in catalytic hydrogenation, achieving >99% ee in amide derivatives.

  • Acid Stability : The dioxolane ring remains intact under acidic conditions (pH 2–6), making it suitable for prodrug applications .

  • Radical Reactions : Trisubstituted dioxolanes exhibit resistance to radical-mediated degradation, ensuring stability in oxidative environments .

Scientific Research Applications

Organic Synthesis

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows it to be incorporated into various synthetic pathways to create compounds with specific configurations.

Biochemical Studies

The compound's chiral nature makes it essential for studying enzyme-substrate interactions and chiral recognition processes . It serves as a model substrate for investigating how enzymes discriminate between different stereoisomers.

Pharmaceutical Development

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceuticals that require precise stereochemistry for biological activity. This application is crucial for developing drugs that target specific biological pathways.

Industrial Applications

The compound is utilized in the production of fine chemicals and serves as a precursor for various industrial products. Its scalability in synthesis makes it suitable for large-scale applications.

Uniqueness

What sets this compound apart is its specific stereochemistry combined with the dioxolane ring structure. This unique combination enhances its utility in both academic research and industrial applications.

Case Study 1: Chiral Catalysis

Research has demonstrated the use of this compound as a catalyst in asymmetric synthesis reactions. The compound's ability to influence reaction pathways has been pivotal in synthesizing enantiomerically pure compounds.

Case Study 2: Drug Development

In a recent pharmaceutical study, this compound was utilized as an intermediate to synthesize a new class of anti-cancer agents. The specific stereochemical configuration was found to enhance the efficacy of the drug by improving its binding affinity to cancer cell receptors.

Mechanism of Action

The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the dioxolane ring. This combination of features makes it particularly useful in stereochemical studies and as a chiral building block in organic synthesis.

Biological Activity

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 13808384) is a dioxolane derivative with significant potential in various biological applications. This compound has garnered interest due to its unique structural features and the biological activities associated with similar compounds. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, antibacterial properties, and potential therapeutic applications.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • InChI Key : AELKYRWKHKGMAD-RITPCOANSA-N

Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell Line IC50 (µM) Notes
A549 (Lung)<10Selective inhibition observed
A375 (Melanoma)5.7Significant cytotoxicity noted
Hela (Cervical)Not activeNo significant cytotoxicity observed
K562 (Leukemia)25.1Moderate inhibition

The compound demonstrated a notable capacity to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values of 1.4 µM and 2.8 µM respectively .

Antibacterial Activity

Preliminary studies indicate that the compound exhibits antibacterial properties against several pathogenic bacteria. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate activity
Escherichia coli64Low activity
Pseudomonas aeruginosa128Minimal activity

These results suggest that while this compound has some antibacterial potential, further optimization may be necessary to enhance its efficacy .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study focusing on the cytotoxic effects of dioxolane derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation across multiple lines. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .
  • Antibacterial Activity Assessment : In a comparative analysis of various dioxolane derivatives against bacterial strains, it was noted that while some exhibited strong antibacterial activity, others like this compound showed moderate effects against specific strains .
  • Neuroprotective Studies : Research into neuroprotective agents derived from natural products indicated that dioxolane structures could play a role in preventing neurodegeneration by inhibiting key enzymes involved in neurotransmitter breakdown .

Properties

IUPAC Name

(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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